1-Methyl-4-piperidyl 4'-fluorobenzoate
Description
1-Methyl-4-piperidyl 4'-fluorobenzoate is a fluorinated aromatic ester featuring a piperidine ring substituted with a methyl group at the 1-position and a 4-fluorobenzoate moiety. This compound is structurally characterized by its planar fluorobenzoate group, where the fluorine atom occupies the para position relative to the ester linkage . The methyl-piperidine moiety introduces steric and electronic effects that influence its solubility, stability, and biological interactions.
Properties
CAS No. |
102698-53-3 |
|---|---|
Molecular Formula |
C13H16FNO2 |
Molecular Weight |
237.27 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C13H16FNO2/c1-15-8-6-12(7-9-15)17-13(16)10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3 |
InChI Key |
WVLAEJNDCHGGDI-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC=C(C=C2)F |
Other CAS No. |
102698-53-3 |
Synonyms |
1-methyl-4-piperidyl 4'-fluorobenzoate 1-methyl-4-piperidyl 4'-fluorobenzoate hydrochloride M4P 4'-fluorobenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Fluorobenzoate Derivatives
The fluorobenzoate group is a common pharmacophore in medicinal chemistry. Key comparisons include:
- N-Succinimidyl 4-[18F]Fluorobenzoate ([18F]SFB) : Used as a radiolabeling agent for peptides and proteins in PET imaging. Unlike 1-Methyl-4-piperidyl 4'-fluorobenzoate, [18F]SFB lacks the piperidine moiety but shares the 4-fluorobenzoate group, enabling similar conjugation chemistry .
- Methyl 2-[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]-4-fluorobenzoate : This derivative replaces the piperidine with a pyrrolopyridine group, enhancing π-π stacking interactions and biological activity .
Piperidine-Containing Analogs
- 4-(4-Ethoxybenzyl)-1-piperazinylmethanone: Features a piperazine ring instead of piperidine, with a 3-fluorophenyl group. The ethoxybenzyl substituent increases lipophilicity, contrasting with the methyl-piperidine in the target compound .
- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide : A fentanyl analog with a 4-fluorophenyl group and piperidine core. Its opioid receptor affinity highlights the pharmacological relevance of fluorinated piperidine derivatives .
Table 1: Structural and Physicochemical Comparisons
Metabolic and Degradation Profiles
Fluorobenzoates exhibit distinct metabolic behaviors depending on substituents:
- Inhibition of Benzoate Oxidation : Fluorobenzoates, including 4-fluorobenzoate, inhibit benzoate degradation in Pseudomonas fluorescens by 10–20% via competitive binding, likely due to fluoroacetate formation .
- Degradation Pathways : Enzymatic degradation of fluorobenzoates (e.g., via fluorobenzoate degradation [FBD] pathways) is slower compared to chlorobenzoates, as fluorine’s electronegativity resists cleavage .
- Stability in Aqueous Systems: The free aqueous diffusion coefficient of fluorobenzoate anions is ~5% lower than non-fluorinated analogs, attributed to increased hydrogen bonding .
Pharmaceutical Relevance
- Enzyme Inhibition : The methyl-piperidine group in this compound may enhance blood-brain barrier penetration, a trait observed in related CNS-targeting compounds .
Agricultural and Industrial Uses
- Pesticide Derivatives : Fluorobenzoate esters like fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) are potent herbicides, leveraging fluorine’s stability against metabolic breakdown .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
